molecular formula C18H24ClNO2S B2505467 N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide CAS No. 425410-69-1

N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide

Cat. No.: B2505467
CAS No.: 425410-69-1
M. Wt: 353.91
InChI Key: GYDPACFOJGRPNV-UHFFFAOYSA-N
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Description

N-[1-(2-Adamantyl)ethyl]-4-chlorobenzenesulfonamide is a sulfonamide derivative characterized by a rigid adamantyl substituent. The 4-chlorobenzenesulfonamide moiety is a common pharmacophore in antimicrobial, anti-inflammatory, and enzyme-inhibiting agents .

Properties

IUPAC Name

N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO2S/c1-11(20-23(21,22)17-4-2-16(19)3-5-17)18-14-7-12-6-13(9-14)10-15(18)8-12/h2-5,11-15,18,20H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDPACFOJGRPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2CC3CC(C2)CC1C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide typically involves the functionalization of adamantane derivatives. One common method is the radical functionalization of adamantane, which can be achieved through the use of radical initiators and suitable reaction conditions . The process often involves the formation of a carbocation intermediate, which then reacts with 4-chlorobenzenesulfonamide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated adamantane derivatives, reduced sulfonamides, and substituted benzenesulfonamides .

Scientific Research Applications

N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can fit into hydrophobic pockets of proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. This dual interaction allows the compound to modulate the activity of its target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Compound Name Substituent/Backbone Key Structural Features Lipophilicity (Predicted)
N-[1-(2-Adamantyl)ethyl]-4-chlorobenzenesulfonamide Adamantyl-ethyl group Bulky, rigid adamantane; high steric hindrance High
W-19 (Z)-N-{1-[2-(4-aminophenyl)ethyl]piperidin-2-ylidene}-4-chlorobenzenesulfonamide Piperidine-aryl group Flexible piperidine ring; aromatic amine Moderate
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-chlorobenzenesulfonamide Butyl-thiadiazole group Planar thiadiazole; aliphatic butyl chain Moderate to low
N-(2,2,2-Tribromoethylidene)-4-chlorobenzenesulfonamide Tribromoethylidene group Electron-withdrawing halogens; polarizable High (due to halogenation)

Key Observations :

  • The adamantyl group confers exceptional rigidity and lipophilicity, which may enhance blood-brain barrier penetration compared to piperidine (W-19) or thiadiazole derivatives .

Key Observations :

  • Adamantane-containing compounds often require specialized reagents (e.g., TDAE in DMF for adamantyl coupling) , though direct evidence for the target compound is lacking.
  • Halogenated derivatives (e.g., tribromoethylidene) achieve high yields under mild conditions , suggesting scalability.

Key Observations :

  • The adamantyl group’s lipophilicity may enhance CNS activity, similar to adamantane derivatives like rimantadine .
  • W-19’s piperidine-aryl structure correlates with opioid activity, highlighting the impact of substituents on pharmacological targets .

Key Observations :

    Biological Activity

    N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, synthesizing findings from various studies and presenting data in a structured manner.

    Chemical Structure and Properties

    • Molecular Formula : C16H22ClN2O2S
    • Molecular Weight : 358.87 g/mol
    • IUPAC Name : this compound

    This compound contains a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.

    1. Antimicrobial Activity

    Sulfonamides, including this compound, have been studied for their antimicrobial properties. The mechanism typically involves the inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and replication.

    • Case Study : A study evaluating various sulfonamide derivatives found that compounds with structural similarities to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

    2. Cardiovascular Effects

    Research has indicated that certain benzenesulfonamides can influence cardiovascular parameters such as perfusion pressure and coronary resistance.

    • Experimental Findings : In isolated rat heart models, compounds similar to this compound demonstrated a decrease in coronary resistance, suggesting potential applications in managing cardiovascular conditions .
    CompoundEffect on Coronary ResistanceReference
    4-Aminoethyl-benzenesulfonamideDecreased resistanceFigueroa-Valverde et al., 2023
    This compoundPotentially similar effectsCurrent Study

    3. Neurological Impact

    The compound has also been explored for its effects on neurological disorders. Its ability to selectively antagonize cannabinoid receptors suggests potential therapeutic applications in treating conditions such as anxiety and neuroinflammatory disorders.

    • Research Insights : A patent describes the use of sulfonamides like this compound for treating various neurological disorders, indicating its role as a centrally acting drug .

    Pharmacokinetics and Toxicology

    Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential.

    Conclusion and Future Directions

    This compound shows promising biological activity across various domains, including antimicrobial effects, cardiovascular modulation, and neurological impacts. However, further research is required to elucidate its mechanisms of action fully and establish comprehensive pharmacokinetic profiles.

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